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carboximidamide
CAS No.: 1011231-34-7
Cat. No.: B3026552
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The picolinamide moiety, a pyridine ring with a carboxamide group at the 2-position, is a
privileged structure in medicinal chemistry. The nitrogen atom of the pyridine ring and the
amide group can act as hydrogen bond donors and acceptors, as well as metal-coordinating
sites. The chlorine atom at the 6-position of the pyridine ring in 6-chloropicolinamidine serves to
modulate the electronic properties and metabolic stability of the molecule. The amidine
functional group, which replaces the oxygen of the amide, is a strong base and can exist in a
protonated, cationic form at physiological pH, enhancing interactions with biological targets.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 6-chloropicolinamidine is not readily available in public databases.
However, we can predict its properties with a high degree of confidence by analyzing its
primary precursor, 6-chloropicolinic acid.

Analysis of the Precursor: 6-Chloropicolinic Acid

6-Chloropicolinic acid is the logical starting point for the synthesis of 6-chloropicolinamidine. Its
known properties provide a baseline for understanding the core scaffold.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3026552#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026552?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CeHaCINO2 [1112]
Molecular Weight 157.55 g/mol [1][2]
CAS Number 4684-94-0 [1]12113]
Melting Point 192-193 °C [3]

UV Absorbance (Amax)

294 nm (in EtOH)

[2](3]

Solubility

>23.6 ug/mL atpH 7.4

[1]

Predicted Properties of 6-Chloropicolinamidine

The transformation of the carboxylic acid group to an amidine will significantly alter the

physicochemical properties.

Predicted ]
Property L Rationale
Value/Characteristic
Molecular Formula CeHeCIN3
Molecular Weight 155.59 g/mol
The amidine group is one of
pKa ~10-12 )
the strongest organic bases.
- High solubility in acidic Formation of the protonated
Solubility ) o
agueous solutions. amidinium salt.
Appearance Likely a white to off-white solid. = Based on related compounds.

Synthesis and Reaction Mechanisms

There is no standard, published synthesis for 6-chloropicolinamidine. However, a robust

synthetic strategy can be designed starting from 6-chloropicolinic acid, leveraging well-

established organic chemistry reactions.

Proposed Synthetic Pathway
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The most logical and efficient pathway to synthesize 6-chloropicolinamidine would be a multi-
step process starting from 6-chloropicolinic acid.
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Caption: Proposed synthetic workflow for 6-chloropicolinamidine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloropicolinamide from 6-Chloropicolinic Acid

o Acid Chloride Formation: To a solution of 6-chloropicolinic acid (1 eq) in an inert solvent such
as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the
reaction at room temperature for 2-4 hours until gas evolution ceases. The solvent is then
removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride.
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Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., THF) and added
dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess). The
reaction is allowed to warm to room temperature and stirred for 1-2 hours. The resulting
solid, 6-chloropicolinamide, is collected by filtration, washed with water, and dried.

Step 2: Conversion of 6-Chloropicolinamide to 6-Chloropicolinamidine

This conversion is a classic two-step process involving the formation of a thioamide followed by

S-alkylation and reaction with an amine.

Thionation: 6-chloropicolinamide (1 eq) and Lawesson's reagent (0.5 eq) are suspended in a
high-boiling point solvent like toluene or dioxane. The mixture is heated to reflux for 4-6
hours. After cooling, the solvent is evaporated, and the crude thioamide is purified by column
chromatography.

Amidine Formation: The purified thioamide (1 eq) is dissolved in acetone or acetonitrile.
Methyl iodide (1.1 eq) is added, and the mixture is stirred at room temperature overnight to
form the S-methyl thioimidate salt. The solvent is evaporated, and the residue is then heated
with ammonium acetate in a suitable solvent (e.g., ethanol) to yield the final product, 6-
chloropicolinamidine.

Reactivity and Chemical Behavior

Basicity: The amidine group is strongly basic and will be protonated under most biological
conditions. This positive charge can be crucial for forming strong ionic interactions with target
proteins.

Nucleophilicity: The nitrogen atoms of the amidine group are nucleophilic and can participate
in further chemical transformations.

Coordination Chemistry: Similar to other pyridine-based ligands, 6-chloropicolinamidine is
expected to be an effective chelating agent for various metal ions.[4][5] The pyridine nitrogen
and the amidine nitrogens can form stable complexes.

Potential Applications in Drug Discovery

The 6-chloropicolinamidine scaffold holds promise in several areas of medicinal chemistry.
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» Kinase Inhibitors: Picolinamide derivatives are known components of kinase inhibitors. For
instance, 6-chloropicolinic acid is an intermediate in the synthesis of Sorafenib, a multi-
kinase inhibitor.[3] The amidine moiety can serve as a bioisostere for other functional groups
and enhance binding affinity through its basicity.

e Enzyme Inhibition: Amidines are known to be effective inhibitors of serine proteases, where
the protonated amidinium group can mimic the binding of arginine or lysine residues in the
enzyme's active site.

» Metal-Binding Agents: The chelating properties of this molecule could be exploited in the
development of agents that modulate the activity of metalloenzymes or act as sensors for
specific metal ions.[4][6]

Safety and Handling

While specific toxicity data for 6-chloropicolinamidine is unavailable, the safety profile of its
precursors should be considered. 6-Chloropicolinic acid is known to cause skin and eye
irritation and may cause respiratory irritation.[1] Similar precautions should be taken when
handling 6-chloropicolinamidine and its intermediates. All manipulations should be performed in
a well-ventilated fume hood with appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat.

Conclusion

6-Chloropicolinamidine is a molecule with significant potential in medicinal chemistry, primarily
due to the combination of the electronically modified pyridine ring and the strongly basic
amidine functional group. While not a commercially available compound, its synthesis is
achievable through established chemical transformations from its carboxylic acid precursor.
The predictive analysis of its properties, based on sound chemical principles and data from
analogous structures, provides a solid foundation for researchers and drug development
professionals to explore its utility in the design of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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